Cas no 5354-71-2 (Cyclopropanamine,N-[2-[(2-chloro-6-methylphenyl)thio]ethyl]-, hydrochloride (1:1))
5354-71-2 structure
Product Name:Cyclopropanamine,N-[2-[(2-chloro-6-methylphenyl)thio]ethyl]-, hydrochloride (1:1)
Numero CAS:5354-71-2
MF:C15H14ClNO
MW:259.730762958527
CID:379853
PubChem ID:779746
Update Time:2025-04-19
Cyclopropanamine,N-[2-[(2-chloro-6-methylphenyl)thio]ethyl]-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopropanamine,N-[2-[(2-chloro-6-methylphenyl)thio]ethyl]-, hydrochloride (1:1)
- benzamide, 2-chloro-N-(3,5-dimethylphenyl)-
- 299954-56-6
- DTXSID00968297
- 2-Chloro-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid
- Z30889679
- 5354-71-2
- BIM-0048874.P001
- AKOS001315581
- CBMicro_048800
- 2-chloro-N-(3,5-dimethylphenyl)benzamide
-
- Inchi: 1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
- Chiave InChI: RJEOPYZTZOEGOR-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1C(NC1C=C(C)C=C(C)C=1)=O
Proprietà calcolate
- Massa esatta: 259.07652
- Massa monoisotopica: 259.076
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 284
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 29.1A^2
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 319.2°C at 760 mmHg
- Punto di infiammabilità: 146.9°C
- Indice di rifrazione: 1.626
- PSA: 29.1
- LogP: 4.59310
Cyclopropanamine,N-[2-[(2-chloro-6-methylphenyl)thio]ethyl]-, hydrochloride (1:1) Letteratura correlata
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
5354-71-2 (Cyclopropanamine,N-[2-[(2-chloro-6-methylphenyl)thio]ethyl]-, hydrochloride (1:1)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti